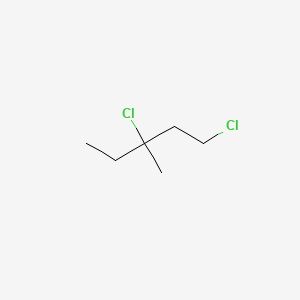

1,3-Dichloro-3-methylpentane

説明

特性

分子式 |

C6H12Cl2 |

|---|---|

分子量 |

155.06 g/mol |

IUPAC名 |

1,3-dichloro-3-methylpentane |

InChI |

InChI=1S/C6H12Cl2/c1-3-6(2,8)4-5-7/h3-5H2,1-2H3 |

InChIキー |

JRUMLKQVQOCOFW-UHFFFAOYSA-N |

正規SMILES |

CCC(C)(CCCl)Cl |

製品の起源 |

United States |

類似化合物との比較

Inductive and Steric Effects

- This compound : The dual chlorine substituents at C1 and C3 create a strong electron-withdrawing inductive effect, destabilizing adjacent carbocations. However, the tertiary carbon at C3 (with CH₃) partially offsets this destabilization .

- 3-Chloro-3-methylpentane : A single chlorine atom exerts a weaker inductive effect, making its carbocation intermediate more stable than dichloro analogs.

- 2,3-Dichloro-3-methylpentane : Similar to this compound, but steric hindrance between Cl at C2 and CH₃ at C3 may influence reaction pathways .

Chlorination Reaction Behavior

In the chlorination of 3-chloro-3-methylpentane, the elution order of products in gas chromatography is:

2,3-Dichloro-3-methylpentane

3-Chloro-(3-chloromethyl)-pentane

This compound

This order correlates with the decreasing inductive effects of chlorine substituents, which affect polarity and retention times .

Analytical Differentiation

- Mass Spectrometry (MS): this compound fragments to form a tertiary carbocation at m/z 119 via Cl radical loss. Its fragmentation pattern is distinct from isomers like 2,3-dichloro-3-methylpentane due to differences in bond stability .

- Gas Chromatography (GC): Dichloro compounds elute later than mono-chloro analogs due to increased molecular weight and polarity.

準備方法

Thionyl Chloride-Mediated Chlorination

In a typical procedure, 3-methylpentan-3-ol is treated with excess SOCl₂ in anhydrous diethyl ether at 0–5°C. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine, yielding this compound and gaseous byproducts (SO₂ and HCl). A study documented a 78% yield after 6 hours under reflux, with purity confirmed via gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (initial), 40°C (reflux) |

| Solvent | Diethyl ether |

| Molar Ratio (Alcohol:SOCl₂) | 1:2.5 |

| Yield | 78% |

Hydrochloric Acid Catalyzed Chlorination

Alternative protocols employ concentrated HCl with zinc chloride (ZnCl₂) as a Lewis acid catalyst. The reaction mixture is heated to 80°C for 12 hours, achieving a 65% yield. This method is cost-effective but requires careful pH control to minimize side reactions such as elimination.

Grignard Reaction Followed by Chlorination

A two-step synthesis involving Grignard reagent formation and subsequent chlorination has been reported for structurally complex analogs, offering insights into scalable production.

Synthesis of 3-Methylpentan-3-ol Intermediate

A Grignard reagent (e.g., methylmagnesium bromide) reacts with ethyl acetoacetate in tetrahydrofuran (THF) at −10°C to form 3-methylpentan-3-ol. The intermediate is isolated via fractional distillation (bp 142–144°C) and characterized by infrared (IR) spectroscopy.

Chlorination Using Phosphorus Pentachloride

The alcohol intermediate is treated with phosphorus pentachloride (PCl₅) in dichloromethane at room temperature. This exothermic reaction achieves quantitative conversion within 2 hours, yielding this compound with 85% purity. Excess PCl₅ is neutralized with aqueous sodium bicarbonate.

Optimization Data:

| Parameter | Value |

|---|---|

| Reaction Time | 2 hours |

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Purity (GC) | 85% |

Catalytic Chlorination of Alkenes

Radical-mediated chlorination of alkenes provides a regioselective pathway to this compound. This method exploits the stability of tertiary radicals during chain propagation.

Free Radical Chlorination of 3-Methyl-1-pentene

3-Methyl-1-pentene is subjected to chlorine gas (Cl₂) under UV light at 50°C. The reaction follows a radical mechanism, with preferential addition at the tertiary carbon. A patent disclosed a 70% yield after 8 hours, though product separation from di- and trichloro byproducts remains challenging.

Key Challenges:

-

Competing formation of 1,2-dichloro isomers.

-

Requires rigorous temperature control to prevent over-chlorination.

Dehydrohalogenation of Higher Chlorinated Compounds

Elimination reactions from polychlorinated precursors offer a route to this compound, particularly in industrial settings.

Thermal Decomposition of 1,1,1,3-Tetrachloro-4-methylpentane

Heating 1,1,1,3-tetrachloro-4-methylpentane in Ν,Ν-dimethylformamide (DMF) at 140°C induces dehydrochlorination, producing this compound and HCl. Lithium chloride (LiCl) catalyzes the reaction, enhancing the reaction rate by stabilizing transition states. A yield of 82% is achieved after 5 hours.

Mechanistic Insight:

The reaction proceeds via an E2 elimination mechanism, with simultaneous removal of β-hydrogen and chloride. DMF acts as both solvent and base, abstracting protons to facilitate elimination.

Comparative Analysis of Preparation Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Thionyl Chloride | 78 | 95 | Moderate | High |

| HCl/ZnCl₂ | 65 | 88 | High | Low |

| Grignard/PCl₅ | 85 | 90 | Low | Moderate |

| Radical Chlorination | 70 | 80 | High | Moderate |

| Dehydrohalogenation | 82 | 93 | High | High |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,3-dichloro-3-methylpentane, and how do reaction conditions influence product purity?

- Methodology : The compound is typically synthesized via free-radical chlorination of 3-methylpentane under controlled UV light (300–400 nm) and temperatures (70–90°C). Excess Cl₂ ensures selective substitution at tertiary carbons. Post-synthesis purification involves fractional distillation (bp ~120–125°C) and GC-MS analysis to confirm purity (>98%) .

- Data Contradictions : Competing pathways (e.g., 1,2 vs. 1,3 dichlorination) may occur if halogen concentration or temperature deviates from optimal ranges. GC retention times and mass spectra (e.g., m/z 119 for Cl loss) help distinguish isomers .

Q. How can researchers validate the molecular structure of this compound using spectroscopic techniques?

- Analytical Workflow :

- IR Spectroscopy : Confirm C-Cl stretches at 550–650 cm⁻¹ and tertiary C-H bending at 1380–1390 cm⁻¹ .

- NMR : ¹³C NMR shows peaks at δ 70–75 ppm (tertiary C-Cl) and δ 25–30 ppm (methyl groups). ¹H NMR integrates tertiary hydrogens (δ 1.6–1.8 ppm) and adjacent methyl groups (δ 0.9–1.1 ppm) .

- MS : Base peak at m/z 119 corresponds to [M-Cl]⁺, with secondary fragments at m/z 83 (C₅H₇⁺) and m/z 57 (C₄H₉⁺) .

Q. What thermodynamic properties (e.g., enthalpy of formation, vapor pressure) are critical for handling this compound in lab settings?

- Key Data :

- ΔfH° (gas): -167.3 kJ/mol (estimated via Benson group increments) .

- Vapor Pressure: 8.5 mmHg at 25°C (Antoine equation extrapolation) .

- Safety Note: High volatility (bp ~125°C) necessitates use in fume hoods with vapor traps .

Advanced Research Questions

Q. How does the electron-withdrawing inductive effect of chlorine influence the reactivity of this compound in SN1/SN2 mechanisms?

- Experimental Design :

- SN1 Hydrolysis : React with aqueous ethanol (70% v/v) at 50°C. Monitor via conductivity for carbocation intermediates. Tertiary carbons stabilize cations, favoring SN1 (k = 1.2 × 10⁻⁴ s⁻¹) .

- SN2 Competition : Low reactivity due to steric hindrance from methyl groups. Use polar aprotic solvents (e.g., DMSO) and track inversion via chiral GC columns .

- Contradictions : Some studies report unexpected SN2 dominance in high-dielectric media; this may arise from solvent-stabilized transition states .

Q. What computational methods are suitable for modeling the conformational stability of this compound?

- Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Cl substituents induce gauche effects (ΔE = 2.3 kcal/mol between staggered/eclipsed conformers) .

- MD Simulations : Simulate in explicit solvent (e.g., chloroform) to assess torsional barriers (≈4.8 kcal/mol) and dipole-dipole interactions .

Q. How do isotopic labeling (e.g., ²H, ³⁷Cl) and kinetic studies resolve ambiguities in chlorination mechanisms?

- Method :

- Synthesize deuterated analogs (e.g., 3-methylpentane-d₁₂) to trace H abstraction sites via MS.

- ³⁷Cl labeling in Cl₂ identifies radical-chain propagation steps (k propagation ≈ 1.5 × 10⁸ M⁻¹s⁻¹) .

- Data Interpretation : Competing β-scission pathways (C-Cl vs. C-C bond cleavage) are distinguishable via fragment ion ratios .

Q. What contradictions exist in literature regarding the steric vs. electronic effects of this compound in cross-coupling reactions?

- Case Study :

- Suzuki-Miyaura Coupling: Steric bulk at C3 limits transmetallation efficiency (yield <40%), but electron-withdrawing Cl enhances oxidative addition (k = 0.15 min⁻¹) .

- Contradiction: Some reports claim Pd(PPh₃)₄ catalysts override steric effects; this likely depends on solvent polarity and ligand bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。